Carboxamide Positional Specificity: 5-Carboxamide vs. 6-Carboxamide Regioisomer Structural Differentiation
The target compound bears the carboxamide at the indole 5-position, distinguishing it from its direct regioisomer N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide (AMB13780418). Although both isomers share identical molecular formula (C₁₉H₂₀N₂O₃), molecular weight (324.4 g·mol⁻¹), and computed logP (~3.52), the positional shift from C5 to C6 alters the vector of the carboxamide side chain relative to the indole N-methyl group [1]. In the indole-5-carboxamide MAO-B inhibitor series, the 5-carboxamide orientation is critical for productive hydrogen bonding with the enzyme's FAD cofactor and Tyr435 residue; the 6-carboxamide regioisomer is predicted to misalign these key interactions, consistent with the absence of 6-carboxamide derivatives among the highly potent compounds in the Tzvetkov et al. series [2]. This positional specificity is also reflected in the peptidoleukotriene antagonist literature, where 5-carboxamide and 6-carboxamide indole derivatives exhibit divergent potency and oral bioavailability profiles [3].
| Evidence Dimension | Carboxamide substitution position on indole ring |
|---|---|
| Target Compound Data | 5-carboxamide (C5 position; SMILES: COc1ccc(CNC(=O)c2ccc3c(ccn3C)c2)cc1OC) |
| Comparator Or Baseline | N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide (AMB13780418; C6 position; logP 3.5164, PSA 52.49, MR 93.6672; identical MW 324.374 and formula C₁₉H₂₀N₂O₃) |
| Quantified Difference | Identical physicochemical descriptors (logP Δ ≈ 0; PSA Δ ≈ 0) but distinct 3D pharmacophore vector orientation; 5-carboxamide is the validated position for MAO-B subnanomolar inhibition (benchmark PSB-1410 IC₅₀ = 0.227 nM) [2] |
| Conditions | Structural comparison; MAO-B inhibition data from Tzvetkov et al. J Med Chem 2014 for analog series |
Why This Matters
Selecting the 5-carboxamide regioisomer retains alignment with the validated indole-5-carboxamide pharmacophore for MAO-B and related targets, whereas the 6-carboxamide regioisomer is structurally incapable of engaging the same binding mode.
- [1] Ambinter. AMB13780418: N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide. Molecular weight 324.374, formula C₁₉H₂₀N₂O₃, logP 3.5164, PSA 52.49, MR 93.6672. Available at: https://www.ambinter.com/molecule/13780418 View Source
- [2] Tzvetkov NT, Hinz S, Küppers P, Gastreich M, Müller CE. Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. J Med Chem. 2014;57(15):6679-6703. PSB-1410 (N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide): IC₅₀ human MAO-B = 0.227 nM, >5700-fold selective vs. MAO-A. View Source
- [3] Dillard RD, et al. Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. J Med Chem. 1991. Available at: https://www.knihovny.cz/Record/knihovny.cz.SUBSTITUTED-3-PHENYLMETHYL-1H-INDOLE-5 View Source
